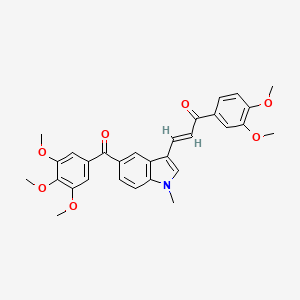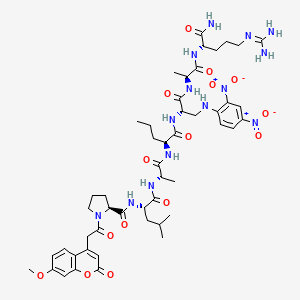
Mca-PLA-Nva-Dap(Dnp)-AR-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 is a fluorogenic substrate commonly used in biochemical research. This compound is specifically designed to study the activity of matrix metalloproteinases (MMPs), particularly matrix metalloproteinase-2 (MMP-2) . The compound’s structure allows it to be cleaved by MMPs, resulting in a measurable fluorescent signal, which is useful for monitoring enzyme activity in various biological processes.
準備方法
The synthesis of Mca-PLA-Nva-Dap(Dnp)-AR-NH2 involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and purification processes. The synthetic route typically starts with the preparation of individual amino acid derivatives, followed by their sequential coupling to form the desired peptide chain. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of the compound .
化学反応の分析
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 undergoes various chemical reactions, primarily involving enzymatic cleavage by matrix metalloproteinases. The compound is designed to be a substrate for MMPs, and its cleavage results in the release of a fluorescent signal. Common reagents used in these reactions include buffer solutions to maintain optimal pH conditions and metal ion cofactors that are essential for MMP activity. The major product formed from these reactions is the cleaved peptide fragment, which can be detected and quantified using fluorescence spectroscopy .
科学的研究の応用
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 has a wide range of scientific research applications. In chemistry, it is used to study the kinetics and specificity of MMPs, providing insights into enzyme-substrate interactions. In biology, the compound is employed to investigate the role of MMPs in various physiological and pathological processes, such as tissue remodeling, wound healing, and cancer metastasis. In medicine, this compound is utilized in drug discovery and development, particularly in the screening of MMP inhibitors as potential therapeutic agents. Additionally, the compound has industrial applications in the development of diagnostic assays and high-throughput screening platforms .
作用機序
The mechanism of action of Mca-PLA-Nva-Dap(Dnp)-AR-NH2 involves its recognition and cleavage by matrix metalloproteinases. The compound contains a specific peptide sequence that is recognized by MMPs, leading to the hydrolysis of the peptide bond and the release of a fluorescent moiety. This fluorescence can be measured to determine the activity of MMPs in various biological samples. The molecular targets of this compound are primarily the active sites of MMPs, where the enzymatic cleavage occurs .
類似化合物との比較
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 can be compared with other fluorogenic substrates used to study matrix metalloproteinases. Similar compounds include Dnp-PLGLWA-DArg-NH2, which is also a substrate for MMPs such as matrix metalloproteinase-1, matrix metalloproteinase-2, matrix metalloproteinase-7, and matrix metalloproteinase-9 . The uniqueness of this compound lies in its specific peptide sequence and the resulting fluorescence properties, which make it particularly suitable for studying matrix metalloproteinase-2 activity. Other similar compounds may have different peptide sequences and fluorescence characteristics, allowing for the study of different MMPs or providing varying levels of sensitivity and specificity .
特性
分子式 |
C49H68N14O15 |
|---|---|
分子量 |
1093.1 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H68N14O15/c1-7-10-34(45(69)60-36(24-54-32-16-13-29(62(73)74)22-38(32)63(75)76)47(71)56-26(4)43(67)57-33(42(50)66)11-8-17-53-49(51)52)58-44(68)27(5)55-46(70)35(19-25(2)3)59-48(72)37-12-9-18-61(37)40(64)20-28-21-41(65)78-39-23-30(77-6)14-15-31(28)39/h13-16,21-23,25-27,33-37,54H,7-12,17-20,24H2,1-6H3,(H2,50,66)(H,55,70)(H,56,71)(H,57,67)(H,58,68)(H,59,72)(H,60,69)(H4,51,52,53)/t26-,27-,33-,34-,35-,36-,37-/m0/s1 |
InChIキー |
YFZQNMDPUINDHE-QEFIOWGDSA-N |
異性体SMILES |
CCC[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
正規SMILES |
CCCC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


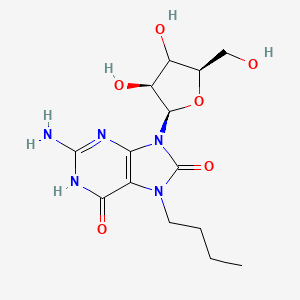
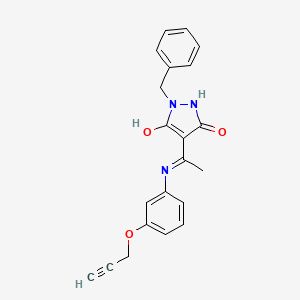

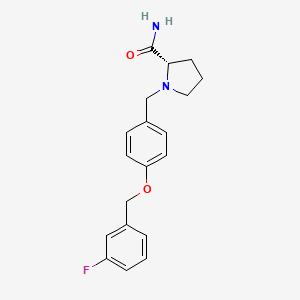
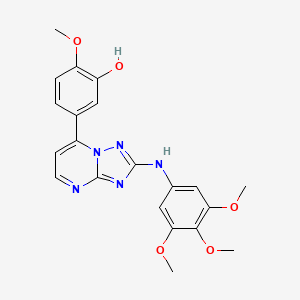
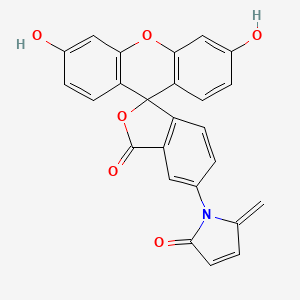
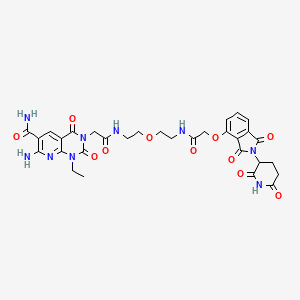
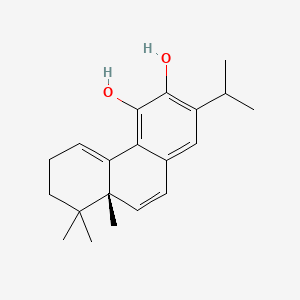
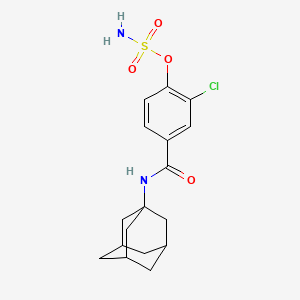

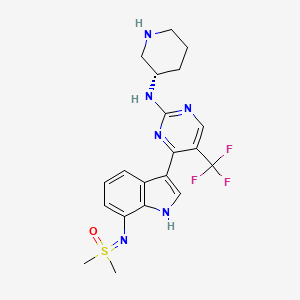
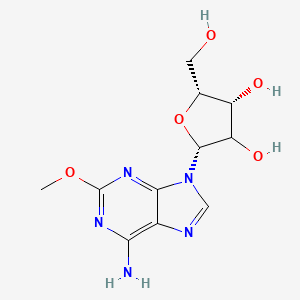
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)
